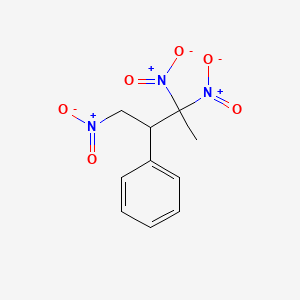
1,3,3-Trinitrobutan-2-ylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trinitrobutan-2-ylbenzene is an organic compound characterized by the presence of three nitro groups attached to a butane chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trinitrobutan-2-ylbenzene typically involves the nitration of butan-2-ylbenzene. The process begins with the preparation of butan-2-ylbenzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the butane chain.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trinitrobutan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride can be used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of butan-2-ylbenzene, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,3-Trinitrobutan-2-ylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other high-energy compounds and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of its derivatives in drug development.
Industry: It is utilized in the production of explosives, propellants, and other high-energy materials.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trinitrobutan-2-ylbenzene involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules, such as proteins and nucleic acids. These interactions can result in the modification of molecular structures and the disruption of normal cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trinitrobenzene: Similar in structure but lacks the butane chain.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of a butane chain.
1,3,3-Trinitrobutane: Similar but without the benzene ring.
Uniqueness
1,3,3-Trinitrobutan-2-ylbenzene is unique due to the presence of both a butane chain and a benzene ring, which imparts distinct chemical and physical properties. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
5437-74-1 |
|---|---|
Fórmula molecular |
C10H11N3O6 |
Peso molecular |
269.21 g/mol |
Nombre IUPAC |
1,3,3-trinitrobutan-2-ylbenzene |
InChI |
InChI=1S/C10H11N3O6/c1-10(12(16)17,13(18)19)9(7-11(14)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
AXKKBRTYHMDETD-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C[N+](=O)[O-])C1=CC=CC=C1)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


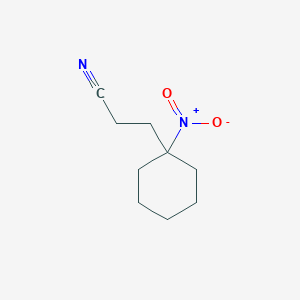
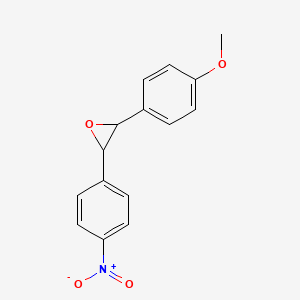
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
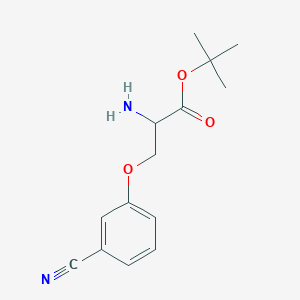
![2-[2-Benzyloxycarbonylamino-3-(4-hydroxy-phenyl)-propanoylamino]-3-hydroxy-butyric acid](/img/structure/B14009226.png)
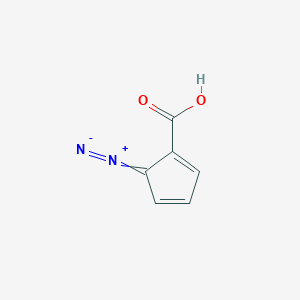
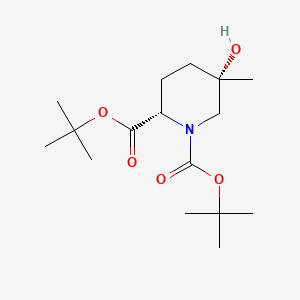
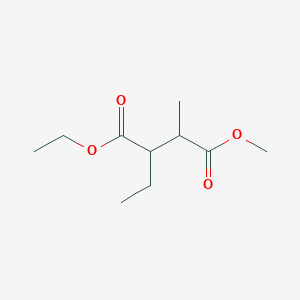
![n-[(2,4,6-Trichlorophenoxy)methyl]cyclohexanamine](/img/structure/B14009235.png)
![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)


![2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid](/img/structure/B14009249.png)
![[[2-Bromo-1-(4-nitrophenyl)ethylidene]amino]urea](/img/structure/B14009252.png)
